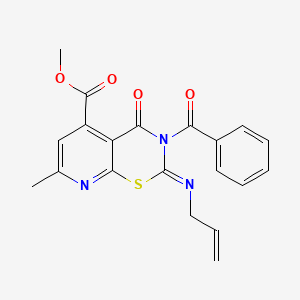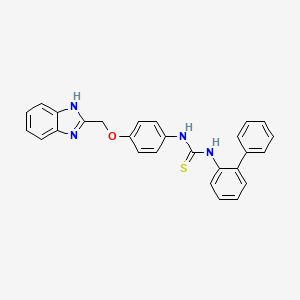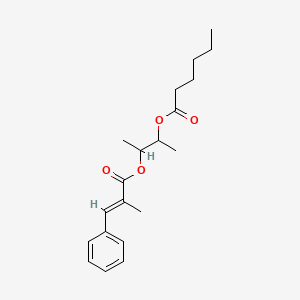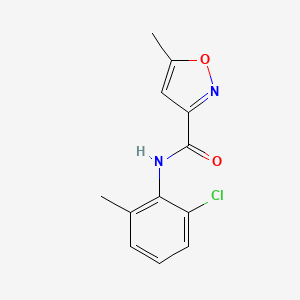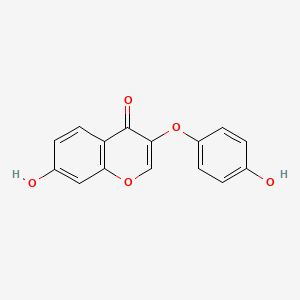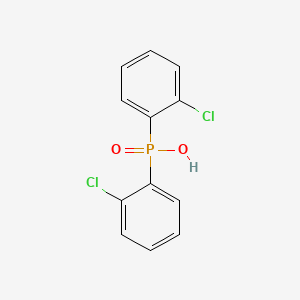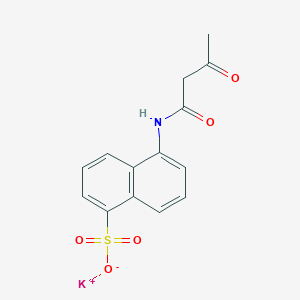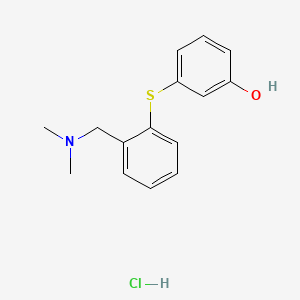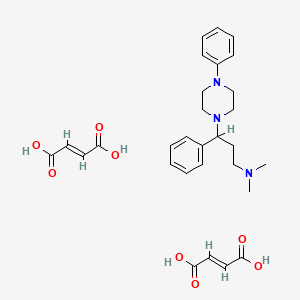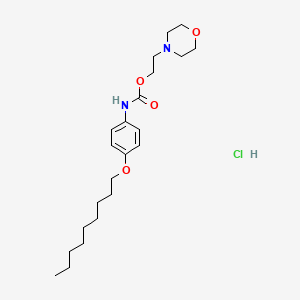
Carbamic acid, (4-(nonyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (4-(nonyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is a complex organic compound with the molecular formula C22H36N2O4·HCl . This compound is notable for its unique structure, which includes a carbamic acid ester linked to a morpholinoethyl group and a nonyloxyphenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-(nonyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride typically involves the reaction of 4-(nonyloxy)phenyl isocyanate with 2-(morpholino)ethanol in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures consistent quality and yield. The final product is often obtained as a monohydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-(nonyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or morpholino groups, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, (4-(nonyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug precursor.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (4-(nonyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. This interaction can disrupt normal enzyme function, leading to various biochemical effects. The pathways involved often include inhibition of enzyme activity and modulation of protein interactions .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl ester: Similar in structure but lacks the nonyloxy and morpholino groups.
Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester: Contains a phenoxyphenoxy group instead of a nonyloxy group.
Carbamic acid, (4-chlorophenyl)-, ethyl ester: Features a chlorophenyl group instead of a nonyloxy group.
Uniqueness
Carbamic acid, (4-(nonyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is unique due to its combination of a nonyloxyphenyl group and a morpholinoethyl group. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
112923-08-7 |
|---|---|
Molecular Formula |
C22H37ClN2O4 |
Molecular Weight |
429.0 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(4-nonoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C22H36N2O4.ClH/c1-2-3-4-5-6-7-8-16-27-21-11-9-20(10-12-21)23-22(25)28-19-15-24-13-17-26-18-14-24;/h9-12H,2-8,13-19H2,1H3,(H,23,25);1H |
InChI Key |
AXPKKZAVKGPDMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



